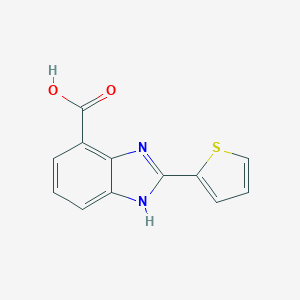

2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid

説明

特性

IUPAC Name |

2-thiophen-2-yl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFMKFSAZCQYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587667 | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124340-77-8 | |

| Record name | 2-(2-Thienyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124340-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with 2-thiophenecarboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反応の分析

Types of Reactions

2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Electrophilic reagents like bromine or chlorinating agents, and nucleophilic reagents like amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Halogenated thiophene or substituted benzimidazole derivatives.

科学的研究の応用

Chemical Applications

Building Block for Synthesis

- 2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

Reactions Overview

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Thiophene sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |

| Reduction | Dihydrobenzimidazole derivatives | Pd/C with hydrogen gas |

| Substitution | Halogenated thiophene derivatives | Bromine or chlorinating agents |

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that this compound may exhibit antimicrobial and anticancer activities due to its ability to interact with biological macromolecules. Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of various cancer cell lines and exhibit selective toxicity towards cancer cells compared to normal cells .

Case Study: Antiviral Activity

A study focusing on the synthesis of benzimidazole derivatives linked to pyrimidines demonstrated that certain modifications led to potent inhibitors of hepatitis C virus (HCV) RNA replication. Compounds derived from similar scaffolds exhibited lower cytotoxicity against normal cells while effectively inhibiting viral replication, highlighting the therapeutic potential of such compounds .

Medicinal Applications

Therapeutic Properties

- The compound has been explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: APJ Receptor Modulation

Research into benzimidazole-carboxylic acid derivatives has shown promise as modulators of the APJ receptor, which is associated with blood pressure regulation. These compounds could potentially offer new avenues for treating hypertension and related metabolic disorders .

Industrial Applications

Organic Semiconductors

- The unique electronic properties of 2-thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid make it suitable for use in organic semiconductors. Its application in photovoltaic cells is particularly noteworthy, contributing to advancements in renewable energy technologies.

Material Development

The compound is also utilized in developing advanced materials for electronic devices due to its stability and conductivity properties.

作用機序

The mechanism of action of 2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzimidazole vs. Benzothiazole Derivatives

- Structural Differences : Benzimidazoles contain two nitrogen atoms in the fused bicyclic system, whereas benzothiazoles replace one nitrogen with sulfur. This difference influences hydrogen-bonding capacity; benzimidazoles can donate protons via NH groups, enhancing interactions with biological targets like enzymes or DNA .

- Biological Activity : Benzimidazole derivatives (e.g., 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids) demonstrate anticancer activity in vitro, as shown in . In contrast, benzothiazole derivatives (e.g., 1-(6-bromobenzo[d]thiazol-2-yl)-2 derivatives) are often explored for antimicrobial applications .

Thiophene-Containing Carboxylic Acids

- Thiophene-2-carboxylic Acid (CAS 527-72-0): This simpler analog lacks the benzimidazole ring, resulting in lower molecular weight (128.15 g/mol vs. ~275 g/mol estimated for the target compound) and higher water solubility.

- Electronic Effects: The electron-withdrawing carboxylic acid group in the target compound may reduce basicity compared to non-acid benzimidazole derivatives, altering pharmacokinetic properties .

Quinolizine and Thiazolidinone Derivatives

- 4-Oxo-4H-quinolizine-3-carboxylic Acid: This compound, studied for anti-HIV integrase activity, shares a carboxylic acid group but lacks the benzimidazole-thiophene framework. Its activity is attributed to chelation of metal ions in enzymatic active sites, a mechanism less relevant to benzimidazole-based compounds .

- Thiazolidinone Derivatives: Compounds like those in exhibit anticancer activity but replace the thiophene with a thiazolidinone ring. The sulfur atom in thiazolidinones may enhance redox reactivity, whereas the thiophene in the target compound likely improves lipophilicity and membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Notable Bioactivity |

|---|---|---|---|---|

| 2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid | Benzimidazole + thiophene | Carboxylic acid, NH group | ~275 (estimated) | Anticancer (hypothesized) |

| Thiophene-2-carboxylic acid | Thiophene | Carboxylic acid | 128.15 | R&D applications |

| 5-(Benzimidazolyl)methylene thiazolidinone | Benzimidazole + thiazolidinone | Thioxo, carbonyl | ~300 (estimated) | Anticancer (confirmed) |

| 4-Oxo-quinolizine-3-carboxylic acid | Quinolizine | Carboxylic acid, ketone | ~220 (estimated) | Anti-HIV integrase |

Table 2: Physicochemical Properties

| Compound | Solubility (Water) | pKa (Carboxylic Acid) | LogP (Estimated) |

|---|---|---|---|

| 2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid | Low | ~3.5–4.0 | 2.8 |

| Thiophene-2-carboxylic acid | Moderate | 2.8 | 1.2 |

| 5-(Benzimidazolyl)methylene thiazolidinone | Low | N/A | 3.1 |

Research Findings and Hypotheses

- Anticancer Potential: The benzimidazole-thiophene framework may intercalate DNA or inhibit kinases, similar to derivatives reported by Arulmurugan et al. . The carboxylic acid group could enhance solubility for intravenous administration, though this requires experimental validation.

- Safety Profile : The parent thiophene-2-carboxylic acid is classified for laboratory use only ; the target compound’s toxicity profile must be rigorously evaluated due to increased complexity.

生物活性

2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid (CAS No. 124340-77-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a benzoimidazole core fused with a thiophene ring and a carboxylic acid functional group, which may contribute to its biological properties. The molecular structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 2-thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and tyrosinase, which are relevant in the treatment of neurodegenerative diseases and skin disorders respectively .

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activity, which can mitigate oxidative stress-related damage .

- Antimicrobial Activity : Compounds within this class have been evaluated for their antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

In Vitro Studies

Several studies have focused on the synthesis and biological evaluation of 2-thiophen-2-yl-3H-benzoimidazole derivatives:

- Acetylcholinesterase Inhibition : A study found that certain derivatives exhibited inhibitory activity against AChE with IC50 values comparable to standard drugs used for Alzheimer’s disease treatment .

- Tyrosinase Inhibition : The compound demonstrated promising activity against tyrosinase, with IC50 values indicating effective inhibition comparable to known inhibitors like kojic acid .

Case Studies

- Anticancer Activity : A case study reported the synthesis of benzoimidazole derivatives that showed cytotoxic effects on cancer cell lines, suggesting that 2-thiophen-2-yl-3H-benzoimidazole could be further explored for anticancer therapies .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that warrants further exploration in drug development .

Table 1: Biological Activities of 2-Thiophen-2-yl-3H-benzoimidazole Derivatives

Q & A

Q. What are the optimal synthetic routes for 2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, derivatives of benzimidazole-thiazole hybrids are prepared by reacting substituted anilines with aldehydes under acidic conditions (e.g., acetic acid reflux) . Optimization involves varying catalysts (e.g., sodium acetate), solvents (e.g., ethanol, DMF), and reaction times (3–5 hours). Evidence from similar syntheses highlights the importance of stoichiometric ratios (1:1.1 equivalents of reactants) to maximize yields . Characterization via IR, NMR (¹H/¹³C), and elemental analysis ensures structural fidelity and purity .

Q. How can researchers validate the structural integrity of synthesized derivatives?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., thiophene protons at δ 7.14–7.78 ppm) and carboxylic acid functionality .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., deviations <0.3% indicate purity) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for molecular weight confirmation) .

Q. What safety protocols are critical when handling thiophene and benzimidazole precursors?

- Methodological Answer : Thiophene derivatives require fume hood use due to volatility, while benzimidazole intermediates may be irritants. Refer to safety data sheets (SDS) for proper PPE (gloves, lab coats) and storage (dry, inert atmospheres). For example, thiophene-2-carboxylic acid (CAS 527-72-0) mandates handling in well-ventilated areas .

Advanced Research Questions

Q. How can molecular docking studies guide the design of bioactive derivatives?

- Methodological Answer : Use software like GOLD or AutoDock to simulate ligand-receptor interactions. For instance, docking 2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid into enzyme active sites (e.g., tyrosine kinase) reveals binding affinities. Adjust substituents (e.g., fluorophenyl groups) to enhance hydrogen bonding or hydrophobic interactions. Validated by in vitro assays (e.g., fluorimetric enzyme inhibition) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve signal splitting caused by dynamic processes (e.g., tautomerism in benzimidazole rings).

- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm bond lengths/angles (e.g., CCDC 1850211 for analogous compounds) .

- Cross-Validation : Compare IR carbonyl stretches (e.g., 1680–1720 cm⁻¹ for carboxylic acids) with computational DFT calculations .

Q. How to analyze structure-activity relationships (SAR) for anticancer or antimicrobial applications?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -Br, -CF₃) or donating (-OCH₃) groups on the thiophene/benzimidazole rings.

- Biological Assays : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination). Correlate activity trends with logP (lipophilicity) and steric parameters .

- QSAR Modeling : Use computational tools (e.g., MOE) to predict bioactivity based on molecular descriptors .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Catalyst Screening : Transition from homogeneous (e.g., acetic acid) to heterogeneous catalysts (e.g., zeolites) for easier separation.

- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .

- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。